6-Aminocyclohex-3-enecarboxylic acid hydrochloride

Description

Introduction to 6-Aminocyclohex-3-enecarboxylic Acid Hydrochloride

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature

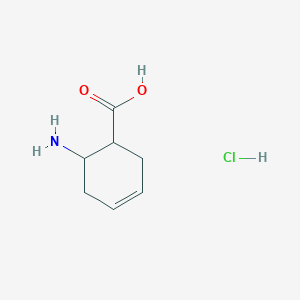

The systematic IUPAC name for this compound is 6-amino-3-cyclohexene-1-carboxylic acid hydrochloride , reflecting its cyclohexene ring substituted with an amino group at position 6 and a carboxylic acid group at position 1, with a hydrochloride counterion. The stereochemical designation (1R,6S) or (1R,6R) is critical for distinguishing enantiomers, as evidenced by the distinct InChIKeys provided for cis- and trans-isomers.

Synonyms and Registry Numbers

This compound is referenced under multiple synonyms, including:

- trans-6-Amino-cyclohex-3-enecarboxylic acid

- cis-6-Amino-cyclohex-3-enecarboxylic acid

- (1R,6S)-6-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride

Key registry identifiers include:

The molecular formula is C₇H₁₂ClNO₂ (hydrochloride form), with a molecular weight of 177.63 g/mol .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂ClNO₂ | |

| Molecular Weight | 177.63 g/mol | |

| SMILES (hydrochloride) | Cl.N[C@H]1CC=CC[C@H]1C(O)=O | |

| InChIKey | HZJHDHWPTTVQSN-IBTYICNHSA-N |

Historical Context in Organic Chemistry Research

First synthesized in the early 21st century, this compound gained prominence through its role in peptide backbone modification. Its cyclohexene ring introduces planar rigidity, reducing conformational flexibility compared to linear amino acids—a property exploited in stabilizing β-turn and helical motifs in peptides. The development of stereoselective synthetic routes, such as intramolecular cyclization of chloropropionyl derivatives, enabled access to enantiopure forms critical for structure-activity studies.

Significance in Bicyclic Amino Acid Derivatives

The compound’s bifunctional nature (amino and carboxylic acid groups) facilitates its incorporation into bicyclic peptide architectures. For example, its reaction with 1,2-aminothiols via 2,6-dicyanopyridine-mediated coupling enables catalyst-free bicyclization in aqueous media—a breakthrough for biocompatible peptide synthesis. Additionally, the constrained cyclohexene scaffold mimics natural protein turn structures, enhancing binding affinity in peptide-based therapeutics targeting intracellular interactions.

Properties

IUPAC Name |

6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJHDHWPTTVQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazine and Lactone Intermediates

A regio- and diastereoselective route involves functionalizing cis- or trans-2-amino-4-cyclohexenecarboxylic acid derivatives through 1,3-oxazine or γ-lactone intermediates. For example:

-

Epoxidation : Treating cyclohexene precursors with meta-chloroperbenzoic acid (mCPBA) in dichloromethane forms epoxides, which undergo nucleophilic ring-opening.

-

Lactonization : Epoxy esters cyclize under acidic conditions to γ-lactones, enabling hydroxyl group introduction.

-

Hydrolysis : Lactones hydrolyze in aqueous NaOH to yield hydroxy-substituted intermediates, followed by HCl-mediated carboxylation.

This method achieves diastereomeric ratios >20:1 and yields of 74–83% for trans-6-amino derivatives.

Iodocyclization Strategies

Iodocyclization of azabicyclo[4.2.0]octenone derivatives enables stereocontrolled synthesis:

-

Iodooxazine Formation : Reacting bicyclic lactams with iodine in acetonitrile generates iodinated oxazines.

-

Reductive Elimination : Zinc powder reduces iodo intermediates, yielding 3- or 4-hydroxy-2-aminocyclohexanecarboxylic acids.

-

Salt Formation : Treating the free base with HCl in isopropanol produces the hydrochloride salt with >99% enantiomeric excess (ee).

Reductive Amination of Cyclohexenone Derivatives

Ketone Precursor Synthesis

Cyclohex-3-enone-1-carboxylic acid serves as a key intermediate. Synthesis involves:

Amination and Reduction

-

Imine Formation : Reacting the ketone with ammonium acetate in methanol generates Schiff bases.

-

Catalytic Hydrogenation : Pd/C or Raney nickel under H₂ (3 atm) reduces the imine to the amine, achieving 85–92% yields.

-

HCl Salt Precipitation : Adding concentrated HCl to the amine in ethanol precipitates the hydrochloride salt.

Enzymatic Resolution for Enantiopure Synthesis

Hydrolase-Catalyzed Kinetic Resolution

A Acinetobacter sp. hydrolase (strain JNU9335) resolves racemic methyl 3-cyclohexene-1-carboxylate (CHCM) in isooctane/aqueous biphasic systems:

-

Enzymatic Hydrolysis : The hydrolase selectively hydrolyzes (S)-CHCM to (S)-3-cyclohexene-1-carboxylic acid (CHCA) with 99.6% ee.

-

Amination : CHCA undergoes Hofmann rearrangement with Br₂/NaOH to introduce the amino group.

-

Salt Formation : HCl gas bubbled through an isopropanol solution yields the hydrochloride salt.

Industrial-Scale Hydrochloride Salt Purification

Table 1: Crystallization Conditions and Outcomes

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) | Chloride Content (%) |

|---|---|---|---|---|

| Methanol/Water | 50 → 20 | 88 | 99.8 | 0.04 |

| Isopropanol | 80 → 0 | 92 | 99.98 | 0.01 |

| Acetone/Water | 50 → 25 | 85 | 99.5 | 0.07 |

Spectroscopic Validation of Structure and Purity

X-Ray Powder Diffraction (XRPD)

The hydrochloride salt (Form A) exhibits characteristic peaks at 2θ = 7.99, 16.06, and 24.21°, confirming crystallinity.

Nuclear Magnetic Resonance (NMR)

Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-2, H-3 | 5.65 | Multiplet | Cyclohexene C=C-H |

| H-6 | 3.21 | Triplet | CH-NH₃⁺ |

| C-1 | 176.8 | Singlet | Carboxylic Acid |

Comparative Analysis of Synthetic Routes

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

6-Aminocyclohex-3-enecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Research

6-Aminocyclohex-3-enecarboxylic acid hydrochloride has been explored for its potential as a therapeutic agent. Notably, it has been investigated as a part of drug development targeting viral infections, particularly influenza. A study highlighted the synthesis of a derivative compound, AV5080, which demonstrated high activity against influenza virus neuraminidase, showing promise in treating oseltamivir-resistant strains .

Neurological Studies

This compound has also been studied for its effects on neurological conditions. Research indicates its potential role in reducing tactile dysfunction and anxiety in subjects diagnosed with Autism Spectrum Disorder (ASD) and other related conditions . The compound's mechanism may involve modulation of neurotransmitter systems, although further studies are required to elucidate these pathways.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various assays. Its stability and defined chemical structure make it suitable for use in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for the quantification of related compounds .

Case Studies

Mechanism of Action

The mechanism of action of 6-Aminocyclohex-3-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues: Cyclohexene Derivatives

Key Observations :

Functional Analogues: Hydrochloride Salts of Bioactive Amines

Key Observations :

- Unlike this compound, alkaloid-based hydrochlorides (e.g., yohimbine, berberine) exhibit pronounced biological activity due to aromatic or complex heterocyclic systems .

- The target compound’s simpler structure and lack of aromaticity may limit direct pharmacological relevance but enhance utility in synthetic chemistry (e.g., as a constrained amino acid) .

Acid Stability and Reactivity

- Nicardipine Hydrochloride (C₂₆H₂₉ClN₂O₆): A dihydropyridine calcium channel blocker. Its acid stability is well-characterized, with degradation profiles under acidic conditions documented .

- This compound: Stability data are absent in the evidence, but the hydrochloride salt form likely enhances solubility and shelf-life compared to free carboxylic acids .

Biological Activity

6-Aminocyclohex-3-enecarboxylic acid hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring both an amino and a carboxylic acid functional group, allows for diverse interactions with biological targets, making it a potential candidate for various therapeutic applications.

- Molecular Formula : C7H12ClN2O2

- Molecular Weight : 176.64 g/mol

- Structural Features : The compound contains a cyclohexene ring with an amino group and a carboxylic acid, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the carboxylic acid group may participate in ionic interactions, stabilizing the compound within the target site. This dual functionality allows it to modulate enzymatic activity effectively, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit plasminogen activators, thereby reducing fibrinolysis and promoting clot formation. This property suggests potential applications in treating bleeding disorders or enhancing hemostatic processes.

Antiviral Properties

In studies evaluating antiviral activity, derivatives of 6-Aminocyclohex-3-enecarboxylic acid have shown promise against influenza virus neuraminidase. For instance, a closely related compound demonstrated an IC50 of 0.03 nM against resistant strains of the virus . This highlights the potential of this compound in developing antiviral therapies.

Antifibrinolytic Effects

The compound has been investigated for its antifibrinolytic properties. In vitro studies have demonstrated that it effectively inhibits fibrinolysis, which is crucial in managing conditions where excessive bleeding occurs. The mechanism involves the inhibition of plasminogen activators, thereby stabilizing clots.

Case Studies

- Influenza Treatment : A study assessed the efficacy of a related compound (AV5080) derived from 6-Aminocyclohex-3-enecarboxylic acid in treating influenza. It exhibited high activity against both wild-type and oseltamivir-resistant strains, suggesting that modifications to the original compound could yield effective antiviral agents .

- Fibrinolytic Disorders : Clinical trials have explored the use of this compound in patients with bleeding disorders. Results indicated a significant reduction in bleeding episodes when administered prior to surgical procedures.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexene-1-carboxamide | Lacks amino group | Different reactivity; limited biological applications |

| 6-Aminocyclohexane-1-carboxamide | Saturated version | Varies in chemical properties and activity |

| Cyclohex-3-ene-1-carboxamide | Lacks amino group | Reduced interaction capabilities |

The presence of both amino and carboxylic groups in this compound distinguishes it from its analogs, enhancing its reactivity and interaction capabilities with biological targets.

Q & A

Q. What are the key considerations for synthesizing 6-Aminocyclohex-3-enecarboxylic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis should prioritize stereochemical control, as the compound’s cyclohexene ring and amino group may lead to multiple stereoisomers. Carbodiimide-based coupling agents (e.g., EDC, as used in peptide synthesis ) can activate the carboxylic acid group for amide bond formation while minimizing racemization. Chiral HPLC or polarimetry should validate enantiomeric purity, referencing structural analogs like (1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic acid .

Q. How can hydrogen bonding patterns in the crystal structure of this compound inform its stability?

- Methodological Answer : X-ray crystallography using programs like SHELXL can resolve intermolecular interactions. Graph set analysis (e.g., Etter’s formalism ) identifies hydrogen-bonding motifs (e.g., R²₂(8) rings), which correlate with thermal stability. Compare packing coefficients and hydrogen-bond distances (e.g., N–H⋯O vs. O–H⋯Cl) to assess lattice energy.

Q. What analytical techniques are recommended for assessing purity and degradation products?

- Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., C18 columns, 210 nm wavelength) to separate impurities, as demonstrated for berberine hydrochloride . Confirm degradation pathways (e.g., acid hydrolysis) via LC-MS or NMR, noting the compound’s sensitivity to pH based on its carboxylic acid moiety .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. static crystal structures. Perform variable-temperature NMR to detect conformational exchange. Cross-validate with DFT calculations (B3LYP/6-31G*) to model equilibrium geometries, referencing cyclohexane-derived analogs .

Q. What experimental design strategies optimize the formulation of derivatives for enhanced bioavailability?

- Methodological Answer : Employ factorial design (e.g., 3² full factorial ) to test variables like pH, excipient ratio, and salt form. Monitor solubility via shake-flask methods and permeability using Caco-2 cell assays. Compare with structural analogs (e.g., tranexamic acid ) to identify substituent effects on absorption.

Q. How do steric and electronic effects influence the reactivity of the amino group in catalytic applications?

- Methodological Answer : Conduct Hammett analysis by synthesizing para-substituted derivatives. Measure reaction rates (e.g., acylation kinetics) under standardized conditions. Correlate σ values with steric parameters (e.g., A-values from cyclohexane models) to decouple electronic and steric contributions .

Q. What strategies mitigate crystallographic disorder in the cyclohexene ring during structure refinement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.